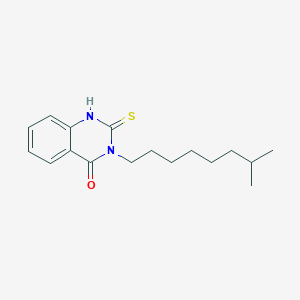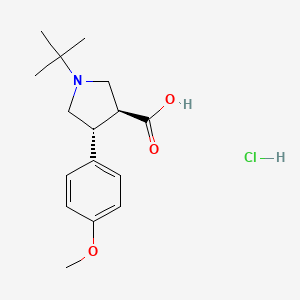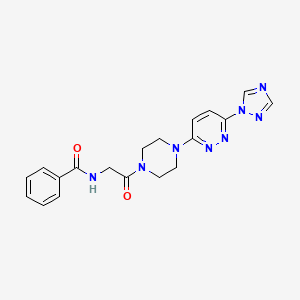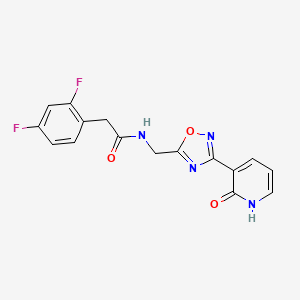
2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one is an organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Mercapto Group: The mercapto group can be introduced by reacting the quinazolinone core with thiourea or other sulfur-containing reagents under appropriate conditions.
Attachment of the 7-Methyloctyl Chain: The 7-methyloctyl chain can be attached through alkylation reactions using suitable alkyl halides or sulfonates in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The mercapto group in 2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones under specific conditions.
Substitution: The mercapto group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, or sulfonates can be employed in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinazolinones.
Substitution: Various alkylated or acylated derivatives.
作用機序
The mechanism of action of 2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of their activities.
Pathways Involved: It may affect signaling pathways involved in cell proliferation, apoptosis, or inflammation, contributing to its biological effects.
類似化合物との比較
Similar Compounds
2-mercaptoquinazolin-4(3H)-one: Lacks the 7-methyloctyl chain, which may affect its biological activity and solubility.
3-(7-methyloctyl)quinazolin-4(3H)-one:
Uniqueness
2-mercapto-3-(7-methyloctyl)quinazolin-4(3H)-one is unique due to the presence of both the mercapto group and the 7-methyloctyl chain
特性
IUPAC Name |
3-(7-methyloctyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2OS/c1-13(2)9-5-3-4-8-12-19-16(20)14-10-6-7-11-15(14)18-17(19)21/h6-7,10-11,13H,3-5,8-9,12H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBYDYDSKQJTYOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCN1C(=O)C2=CC=CC=C2NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Amino-N-[2-(dimethylamino)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2723104.png)
![methyl 2-[8-(2-ethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B2723105.png)


![1-(3-Hydroxy-3-phenylpropyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2723112.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)cinnamamide](/img/structure/B2723113.png)
![2-[4-[[(2R)-2-aminobutyl]amino]quinazolin-2-yl]-4-chlorophenol;dihydrochloride](/img/no-structure.png)


![4-(2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2723118.png)
![(tetrahydrofuran-2-yl)methyl 2-amino-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2723120.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2723127.png)
